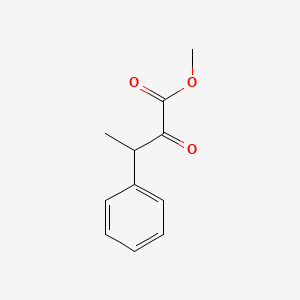

Methyl 2-oxo-3-phenylbutanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-oxo-3-phenylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8(10(12)11(13)14-2)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBNCNKOFGYUKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Oxo 3 Phenylbutanoate and Analogues

Classical Approaches in Laboratory Synthesis

Classical laboratory methods for synthesizing α-keto esters like methyl 2-oxo-3-phenylbutanoate have been well-established for decades. These techniques, including condensation reactions, carbonyl additions, and derivatizations, form the foundational pillars of organic synthesis.

Condensation Reactions

Condensation reactions are a cornerstone of carbon-carbon bond formation. In the context of synthesizing this compound, both Claisen-type and other base-catalyzed condensations are employed to construct the core carbon skeleton.

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base. wikipedia.org A variation, the "crossed" Claisen condensation, involves two different carbonyl compounds and can be synthetically useful if one of the reactants lacks α-hydrogens, preventing self-condensation. fiveable.meorganic-chemistry.org

To synthesize a precursor for this compound, a crossed Claisen condensation could theoretically be performed between ethyl phenylacetate (the ester component with enolizable α-hydrogens) and a simple ketone like acetone. The reaction is typically promoted by a strong base, such as sodium ethoxide, which deprotonates the α-carbon of the ester to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the second reactant. libretexts.orgorientjchem.org The use of a base like sodium hydride or sodium amide can often enhance the reaction yield. organic-chemistry.org

A related synthesis yielding an isomeric β-keto ester, methyl 3-oxo-4-phenylbutanoate, involves the reaction of phenylacetyl chloride with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) in the presence of pyridine, followed by refluxing with methanol (B129727), which results in a 72% yield. chemicalbook.com

Base-catalyzed condensation reactions, such as the Knoevenagel condensation, are fundamental in organic synthesis for creating unsaturated compounds. researchgate.net A classic example involves the reaction between an active methylene (B1212753) compound like ethyl acetoacetate and an aldehyde, such as benzaldehyde, using a basic catalyst.

In this reaction, a base (historically piperidine, but others can be used) facilitates the condensation to form an α,β-unsaturated product. While this specific reaction yields ethyl 2-acetyl-3-phenylacrylate rather than the target saturated keto-ester, it demonstrates a key strategy for forming a carbon-phenyl bond adjacent to a carbonyl system. The resulting unsaturated product could potentially be a precursor for further transformations, such as reduction, to obtain analogues of the desired compound. The efficiency of such reactions can be influenced by reaction conditions and the choice of catalyst. researchgate.net

Carbonyl Addition Reactions (e.g., Grignard reagent additions to suitable oxo-esters)

The addition of organometallic reagents, particularly Grignard reagents, to carbonyl compounds is a powerful method for C-C bond formation. The synthesis of α-keto esters can be effectively achieved by the reaction of a Grignard reagent with a derivative of oxalic acid, such as diethyl oxalate. researchgate.netgoogle.com This approach allows for the direct introduction of an alkyl or aryl group adjacent to the keto-ester functionality.

A well-documented procedure involves the dropwise addition of a Grignard reagent to an excess of diethyl oxalate, typically in a solvent like tetrahydrofuran (THF). tandfonline.comstackexchange.com Using an excess of the oxalate ester is crucial because the product ketone is more reactive than the starting ester, and its immediate reaction with another equivalent of the Grignard reagent would lead to a tertiary alcohol. stackexchange.com A specific example is the synthesis of ethyl 2-oxo-4-phenylbutyrate, an analogue of the target compound, where a Grignard reagent prepared from β-bromoethylbenzene is reacted with diethyl oxalate. google.com

| Reactant 1 | Reactant 2 | Product | Solvent | Yield |

| β-bromoethylbenzene + Mg | Diethyl oxalate | Ethyl 2-oxo-4-phenylbutyrate | Methyl tert-butyl ether / Isopropyl ether | 88% |

Table 1: Synthesis of an α-keto ester analogue via Grignard reaction. google.com

Derivatization from Related Carboxylic Acids and Esters (e.g., aromatic pyruvic acid derivatives)

Another classical approach involves the chemical modification of closely related starting materials. Aromatic pyruvic acids, such as phenylpyruvic acid, serve as excellent precursors for the synthesis of α-keto esters like this compound.

This transformation is typically an alkylation reaction. The acidic α-proton of the pyruvic acid can be removed by a base, such as sodium hydroxide, to form an enolate. This enolate is then treated with an alkylating agent, like methyl iodide, to introduce the methyl group at the C-3 position. This method has been shown to produce 2-oxo-3-phenylbutanoic acid, which can then be esterified to yield the final methyl ester product. epo.org The reaction yields can be quite high, depending on the specific conditions.

| Starting Material | Reagents | Product | Yield |

| Phenylpyruvic acid | 1. NaOH (aq), Methanol2. Methyl iodide | Sodium 2-oxo-3-phenylbutanoate | 81% |

| Phenylpyruvic acid | 1. NaOH (aq), Ethanol2. Methyl iodide | Sodium 2-oxo-3-phenylbutanoate | 85% |

Table 2: Synthesis of 2-oxo-3-phenylbutanoate from Phenylpyruvic Acid. epo.org

Advanced Catalytic Synthesis Strategies

Modern organic synthesis increasingly relies on advanced catalytic methods to improve efficiency, selectivity, and environmental sustainability. The synthesis of α-keto esters has benefited significantly from these developments, with various catalytic systems being developed for their formation.

Catalytic approaches often involve oxidation reactions or novel coupling strategies. For instance, palladium-catalyzed reactions of allyl β-keto carboxylates can generate palladium enolates, which can then undergo various transformations, including aldol (B89426) condensations, to form complex keto-ester structures. nih.gov

Another prominent strategy is the catalytic oxidation of readily available starting materials. Copper-catalyzed aerobic oxidative esterification of acetophenones with alcohols provides a direct route to a range of α-ketoesters. organic-chemistry.org This method utilizes molecular oxygen as an environmentally benign oxidant. Other catalytic systems, such as those employing iron nanocomposites or visible-light-mediated processes, have been developed for the oxidation of alkenes or β-ketonitriles to furnish α-keto acids and their esters. organic-chemistry.orgorganic-chemistry.org These advanced methods often offer milder reaction conditions and broader substrate scope compared to classical approaches.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing an alternative to metal-based catalysts. These small organic molecules can activate substrates through various non-covalent interactions, leading to highly enantioselective transformations under mild reaction conditions.

Chiral Thiourea (B124793) Catalysis in Michael Addition Reactions

Chiral thiourea derivatives have been extensively used as bifunctional organocatalysts, capable of activating both the nucleophile and the electrophile through hydrogen bonding. This dual activation is particularly effective in asymmetric Michael additions for the construction of carbon-carbon bonds. While the direct Michael addition to form this compound is less common, the synthesis of its analogues, particularly those with adjacent stereocenters, is well-documented.

The Michael addition of 1,3-dicarbonyl compounds, such as β-ketoesters, to nitroalkenes is a prominent application of chiral thiourea catalysis. These reactions, catalyzed by N-monosubstituted thiourea derivatives of (R,R)-1,2-diphenylethylenediamine (DPEN), can produce Michael adducts with good to excellent enantioselectivities and diastereoselectivities. The catalysts are cost-effective and can be readily prepared. For instance, the reaction of various β-ketoesters with trans-β-nitrostyrene derivatives proceeds efficiently under neutral conditions. Fluorine-substituted thiourea catalysts have demonstrated high chemical yields and enantioselectivities in these transformations.

A proposed transition state model suggests that the thiourea moiety activates the nitroalkene through hydrogen bonding, while the amine group of the catalyst interacts with the β-ketoester to form an enamine intermediate, which then undergoes a stereoselective Michael addition.

Table 1: Chiral Thiourea-Catalyzed Michael Addition of β-Ketoesters to Nitroalkenes

| Entry | β-Ketoester | Nitroalkene | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | dr |

|---|---|---|---|---|---|---|---|

| 1 | Methyl 2-oxocyclopentanecarboxylate | trans-β-nitrostyrene | 10 | CH2Cl2 | 95 | 92 | 9:1 |

| 2 | Methyl 2-oxocyclohexanecarboxylate | trans-β-nitrostyrene | 10 | Toluene (B28343) | 88 | 90 | 8:2 |

This table presents representative data and does not correspond to a specific cited study but is illustrative of typical results in the field.

Bifunctional Organocatalysis for Asymmetric Transformations

Bifunctional organocatalysts, which possess both a Brønsted acid (e.g., thiourea, urea) and a Brønsted base (e.g., tertiary amine) moiety, are highly effective in a range of asymmetric transformations. These catalysts operate through a cooperative mechanism, simultaneously activating the nucleophile and the electrophile to facilitate highly stereoselective reactions.

In the context of β-ketoesters, bifunctional organocatalysts have been successfully applied to various asymmetric transformations to synthesize chiral analogues. For example, the enantioselective synthesis of axially chiral benzamides has been achieved using bifunctional organocatalysts bearing amino and urea functional groups via aromatic electrophilic bromination. This demonstrates the versatility of these catalysts in controlling stereochemistry beyond the creation of stereocenters.

Furthermore, primary amine-thiourea catalysts have been employed in the asymmetric desymmetrization of 4,4-disubstituted cyclohexadienones through the Michael addition of malonates, resulting in the formation of 3,4,4-trisubstituted cyclohexanones with multiple chiral centers. The catalyst activates the substrates through the formation of enamine or iminium ions, with hydrogen bonding playing a crucial role in achieving high enantioselectivity.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers a complementary approach to organocatalysis, often providing high catalytic activity and unique reactivity. Various transition metals have been employed in the synthesis of this compound analogues, enabling a range of asymmetric transformations.

Scandium Triflate Complexes in Asymmetric Hetero-Diels-Alder Reactions

Scandium triflate (Sc(OTf)₃) is a versatile Lewis acid catalyst that has been used in a variety of organic transformations. In combination with chiral ligands, it can effect highly enantioselective reactions. One notable application is in the asymmetric formal hetero-Diels-Alder reaction of methyl (E)-4-aryl-2-oxo-3-butenoates with enol silyl ethers. nih.gov This reaction, catalyzed by a complex of scandium triflate and a pybox ligand, yields hexahydro-4H-chromen-2-carboxylates with excellent yields and enantioselectivities exceeding 95% ee. nih.gov

The reaction is believed to proceed through an enantioselective tandem Mukaiyama-Michael addition followed by an intramolecular ring closure, rather than a conventional concerted hetero-Diels-Alder pathway. nih.gov The coordination of the aryl-butenoate to the chiral scandium complex creates a rigid reacting intermediate, leading to a facial-selective attack by the enol silyl ether.

Ruthenium-Catalyzed Asymmetric Reductions of Related Ketones

Ruthenium complexes are highly effective catalysts for the asymmetric reduction of ketones to chiral alcohols. This transformation is of great importance in the synthesis of enantiomerically pure compounds. A significant advancement in this area is the dynamic kinetic resolution of racemic α-haloketones via asymmetric transfer hydrogenation, which has been achieved using bifunctional oxo-tethered Ru(II) catalysts. sigmaaldrich.com This method allows for the synthesis of chiral halohydrins with excellent diastereo- and enantioselectivities (up to >99:1 d.r. and >99.9% ee). sigmaaldrich.com The catalyst promotes the reduction without causing dehalogenation.

This methodology provides a concise route to valuable chiral building blocks. For instance, it has been applied to the synthesis of a dopamine D3 receptor ligand, (+)-PHNO. sigmaaldrich.com The structural tunability of the catalyst allows for the efficient reduction of a variety of substrates containing different functional groups, such as esters, carboxamides, and sulfones.

Biocatalytic and Enzymatic Syntheses

Biocatalysis has become an increasingly important tool in organic synthesis, offering mild reaction conditions, high selectivity, and environmental benefits. Enzymes, as natural catalysts, can perform a wide range of chemical transformations with remarkable precision.

The synthesis of chiral amines from ketones is a key transformation that can be efficiently achieved using transaminases (TAs). nih.govresearchgate.net These enzymes catalyze the transfer of an amino group from an amino donor to a ketone substrate, producing a chiral amine with high enantiomeric excess. While the direct enzymatic synthesis of this compound itself is not widely reported, the biocatalytic production of its chiral amine analogues is a highly relevant and powerful strategy.

Directed evolution has been instrumental in expanding the substrate scope of transaminases, enabling the amination of a broad range of ketones that were previously inaccessible. nih.govresearchgate.net This approach involves a substrate walking, modeling, and mutation strategy to engineer enzymes with desired activity and selectivity. A notable industrial application of this technology is in the manufacture of the antidiabetic drug sitagliptin, where a transaminase was developed to replace a rhodium-catalyzed asymmetric hydrogenation process. nih.gov

Lipases are another class of versatile enzymes used in biocatalysis, primarily for the hydrolysis and synthesis of esters. mdpi.com They can be employed in the kinetic resolution of racemic esters or in the enantioselective esterification of prochiral alcohols. In the context of this compound analogues, lipases could be utilized for the resolution of racemic alcohol precursors or for the enantioselective acylation of a hydroxyl group in a related chiral intermediate. Lipases are known for their stability in organic solvents, which facilitates their use with a wide range of substrates. mdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl (E)-4-aryl-2-oxo-3-butenoate |

| (R,R)-1,2-diphenylethylenediamine (DPEN) |

| trans-β-nitrostyrene |

| Scandium triflate |

| Ruthenium |

| (+)-PHNO |

Enzymatic Hydrolysis for Chiral Precursor Formation

Enzymatic hydrolysis represents a powerful tool for the kinetic resolution of racemic esters to produce chiral acids and alcohols, which can serve as precursors in the synthesis of optically active compounds. While direct enzymatic hydrolysis of this compound is not extensively documented, studies on analogous compounds, such as ethyl 3-phenylbutanoate, provide significant insights into the potential of this methodology.

Lipases are the most commonly employed enzymes for the hydrolysis of esters due to their broad substrate specificity and high enantioselectivity. In the kinetic resolution of racemic esters, one enantiomer is preferentially hydrolyzed by the enzyme to the corresponding chiral acid, leaving the unreacted ester enriched in the other enantiomer. This allows for the separation of both enantiomers.

A study on the hydrolysis of racemic ethyl 3-phenylbutanoate demonstrated the effectiveness of various hydrolases. mdpi.com Lipases from Pseudomonas cepacia and Burkholderia cepacia exhibited excellent enantioselectivity. mdpi.com For instance, the hydrolysis of the methyl ester of 3-phenylbutanoic acid using Burkholderia cepacia lipase yielded (S)-3-phenylbutanoic acid with an enantiomeric excess (ee) of 89%. mdpi.com Further optimization of this process with other hydrolases resulted in the production of (S)-3-phenylbutanoic acid with a high enantioselectivity of 97% ee, while the unreacted (R)-ester was isolated with 98% ee. mdpi.com

The general scheme for the enzymatic resolution of a racemic ester is presented below:

Racemic Ester + H₂O --(Lipase)--> (S)-Acid + (R)-Ester

The efficiency of such resolutions is often influenced by the reaction conditions, including pH, temperature, and the solvent system. For example, the enzymatic hydrolysis of racemic aryl carboxylic acid esters is typically carried out in a phosphate buffer at a pH of 7.0. mdpi.com The reaction progress is monitored until approximately 50% conversion is reached to achieve high enantiomeric excess for both the product acid and the unreacted ester. mdpi.com

Table 1: Enzymatic Hydrolysis of 3-Arylcarboxylic Acid Esters

| Substrate | Enzyme | Product | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|

| Racemic ethyl 3-phenylbutanoate | Burkholderia cepacia Lipase | (S)-3-phenylbutanoic acid | 97% | High |

| Racemic ethyl 3-phenylbutanoate | Burkholderia cepacia Lipase | (R)-ethyl 3-phenylbutanoate | 98% | High |

| Racemic aryl carboxylic acid esters | Amano PS Lipase | (S)-Carboxylic acids | 93-100% | 50-80% |

Microbial Reduction Processes

Microbial reduction of β-keto esters is a well-established and environmentally benign method for the synthesis of chiral β-hydroxy esters, which are key intermediates for many pharmaceuticals. doi.org This biotransformation typically utilizes whole microbial cells, such as yeast, or isolated enzymes like short-chain alcohol dehydrogenases. These biocatalysts can exhibit high levels of stereoselectivity, providing access to specific enantiomers of the desired alcohol.

Recombinant yeast strains are often engineered to overexpress specific reductases, thereby enhancing the efficiency and stereoselectivity of the reduction. Baker's yeast (Saccharomyces cerevisiae) is a commonly used microorganism for these reductions due to its low cost and ease of handling. It contains a variety of dehydrogenases that can reduce carbonyl compounds with varying degrees of stereoselectivity.

Short-chain alcohol dehydrogenases (SCADs) are a class of NAD(P)H-dependent oxidoreductases that are particularly effective in the asymmetric reduction of ketones. The stereochemical outcome of the reduction (i.e., whether the (R)- or (S)-alcohol is formed) depends on the specific enzyme used and its substrate specificity.

Dynamic Kinetic Asymmetric Transformation Strategies

Dynamic kinetic asymmetric transformation (DKAT) is a powerful strategy that allows for the conversion of a racemic starting material into a single enantiomer of the product in theoretically 100% yield. dicp.ac.cn This is a significant advantage over conventional kinetic resolution, which has a maximum theoretical yield of 50% for a single enantiomer.

DKAT combines a rapid in situ racemization of the starting material with a highly enantioselective transformation. In the context of β-keto esters, this typically involves the asymmetric reduction of the keto group. The racemization of the starting β-keto ester can be achieved under basic or acidic conditions, or through the action of a racemization catalyst.

A common application of DKAT is the asymmetric hydrogenation of α-substituted ketones. dicp.ac.cn For example, a ruthenium-catalyzed asymmetric transfer hydrogenation of 2,3-disubstituted flavanones has been developed, which proceeds through a dynamic kinetic resolution enabled by a retro-oxa-Michael addition to racemize two stereogenic centers. dicp.ac.cn While this example does not involve this compound, it illustrates the potential of DKAT for the synthesis of complex chiral molecules from racemic precursors. dicp.ac.cn

The key to a successful DKAT process is the careful selection of a catalyst system that efficiently promotes both the racemization of the starting material and the enantioselective transformation of one of the enantiomers.

Emerging and Specialized Synthetic Routes

Beyond the more established biocatalytic and asymmetric reduction methods, several emerging and specialized synthetic routes offer unique opportunities for the synthesis and functionalization of this compound and its analogues.

Diazo Transfer Reactions for Functionalization

Diazo transfer reactions are a valuable tool in organic synthesis for the introduction of a diazo group, which can then be used in a wide variety of subsequent transformations. The Regitz diazo-transfer reaction is a common method for the preparation of α-diazo-β-ketoesters. This reaction involves the treatment of a β-keto ester with a sulfonyl azide, typically tosyl azide or mesyl azide, in the presence of a base.

The resulting α-diazo-β-ketoester is a versatile intermediate. The diazo group can be decomposed, often using a metal catalyst, to generate a carbene, which can then undergo various reactions such as cyclopropanation, C-H insertion, or Wolff rearrangement.

For a compound like this compound, the introduction of a diazo group at the α-position (C2) would yield methyl 2-diazo-3-oxo-3-phenylbutanoate. This transformation would open up pathways to a range of new and complex molecules. For instance, reaction with diazomethane derivatives can lead to the formation of methyl 2-diazo-2-phenylacetate, a precursor for cyclopropanes or heterocycles.

Alkylation and Substitution Reactions at Alpha and Beta Positions

The presence of both an α-proton and a β-keto group in this compound allows for a variety of alkylation and substitution reactions at both the alpha (C2) and beta (C3) positions, although reactions at the alpha position are more common for β-keto esters.

Alkylation at the Alpha Position: The α-protons of β-keto esters are acidic and can be removed by a suitable base to form an enolate. This enolate is a strong nucleophile and can react with various electrophiles, such as alkyl halides, in an α-alkylation reaction. This allows for the introduction of a wide range of substituents at the C2 position.

Substitution at the Beta Position: While direct substitution at the β-keto group is less common, the carbonyl group can be transformed into other functional groups. For example, the keto group can be reduced to a hydroxyl group, as discussed in the microbial reduction section. Furthermore, the entire ester group can be substituted through reactions such as transesterification, where the methyl group of the ester is exchanged for another alkyl group in the presence of an acid catalyst and an alcohol. Research on the related compound, ethyl 4-bromo-3-oxo-2-phenylbutanoate, has shown that the bromine atom can be substituted by nucleophiles.

Reaction Mechanisms and Stereochemical Control

Elucidation of Reaction Mechanisms

The mechanistic pathways for reactions of methyl 2-oxo-3-phenylbutanoate are centered on the reactivity of its carbonyl groups and the acidity of the proton at the α-position (C3).

The presence of a proton on the carbon adjacent to the ketone (the α-carbon) makes it acidic and susceptible to removal by a base, leading to the formation of a nucleophilic enolate intermediate. masterorganicchemistry.com The negative charge of this enolate is delocalized between the α-carbon and the oxygen atom, making it an ambident nucleophile with two reactive sites. libretexts.org

Enolate Formation: Treatment of this compound with a suitable base results in the deprotonation at the C3 position. The stability of the resulting enolate is enhanced by the resonance between the adjacent carbonyl group. The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical ketones, although for this specific molecule, only one enolizable proton exists. masterorganicchemistry.com

Enolate Reactivity: As ambident nucleophiles, enolates can react with electrophiles at either the carbon or the oxygen atom. libretexts.org

C-Alkylation: Reaction at the α-carbon is typically favored under thermodynamic control and is a common method for forming new carbon-carbon bonds. For instance, the enolate can react with alkyl halides in an SN2 fashion. libretexts.org

O-Alkylation: Reaction at the oxygen atom is often favored under kinetic control, especially with hard electrophiles and in polar aprotic solvents.

The reactivity of enolates is central to many classical carbon-carbon bond-forming reactions. The table below summarizes the general reactivity of keto-ester enolates.

| Reaction Type | Electrophile | Product Type |

| Alkylation | Alkyl Halide (R-X) | α-Alkylated Keto-ester |

| Aldol (B89426) Addition | Aldehyde/Ketone | β-Hydroxy Keto-ester |

| Michael Addition | α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl Compound |

| Acylation | Acyl Halide | β-Dicarbonyl Compound |

Interactive Data Table: General Enolate Reactions

The formation of a dianion from this compound is not a typical pathway under standard conditions, as it lacks a second, sufficiently acidic proton to be removed by common bases. Dianion formation is more relevant in molecules with multiple acidic sites, such as β-dicarbonyl compounds.

Catalytic cycles provide an efficient means to carry out reactions, and organocatalysis has emerged as a powerful tool. A common mechanistic pathway in organocatalysis is bifunctional activation, where a single catalyst activates both the nucleophile and the electrophile. For a reaction involving an α-keto ester like this compound, a chiral bifunctional catalyst, such as a thiourea-tertiary amine, could be employed.

The proposed catalytic cycle for a Michael addition would proceed as follows:

Nucleophile Activation: The amine moiety of the catalyst deprotonates the nucleophile, increasing its reactivity.

Electrophile Activation: Simultaneously, the thiourea (B124793) moiety of the catalyst activates the electrophile (e.g., an α,β-unsaturated ketone) through hydrogen bonding, lowering its LUMO energy and making it more susceptible to nucleophilic attack.

C-C Bond Formation: The activated nucleophile attacks the activated electrophile, forming the new carbon-carbon bond.

Product Release and Catalyst Regeneration: The product dissociates from the catalyst, which is then free to enter another catalytic cycle.

This dual activation model provides high levels of stereocontrol by organizing the transition state into a rigid, chiral environment.

This compound can participate in both intramolecular and intermolecular reactions, depending on the substrate and reaction conditions.

Intermolecular Reactions: These are reactions between two separate molecules. The enolate of this compound can act as a nucleophile in a variety of intermolecular processes, including aldol, Michael, and Mannich reactions. Another example is the reduction of the keto group, which can proceed via a 1,2-reduction to yield an α-hydroxy ester. oup.com The choice between 1,2- and 1,4-reduction pathways is influenced by the nature of the reducing agent; hard nucleophiles tend to favor 1,2-addition to the carbonyl carbon, while soft nucleophiles may favor 1,4-addition if a conjugated system is present. oup.com

Intramolecular Reactions: These reactions occur within a single molecule. While this compound itself is not primed for an intramolecular reaction, a derivative could be designed to undergo such a process. For example, if the phenyl ring were substituted with a tethered electrophilic group (e.g., an alkyl halide or an aldehyde), the enolate could cyclize to form a new ring system. The success of such a reaction would depend on the length and flexibility of the tether, in accordance with Baldwin's rules for ring closure.

Principles of Stereochemical Control

Controlling the three-dimensional arrangement of atoms is a central goal of modern organic synthesis. For this compound, stereocontrol is primarily concerned with reactions at the C3 position and the C2 keto group.

Creating chiral molecules from achiral starting materials requires enantioselective strategies, while controlling the relative stereochemistry of multiple stereocenters requires diastereoselective methods.

Enantioselective Strategies: These strategies aim to produce one enantiomer of a chiral product in excess over the other. This is typically achieved using a chiral catalyst or reagent that creates a diastereomeric transition state, leading to a lower activation energy for the formation of one enantiomer.

Asymmetric Catalysis: Chiral metal complexes or organocatalysts can be used to control the facial selectivity of nucleophilic attack on the C2 carbonyl or electrophilic attack on a prochiral enolate derived from a related substrate. For instance, the asymmetric reduction of the ketone can yield chiral α-hydroxy esters with high enantiomeric excess (e.e.). oup.com

Chiral Reagents: Stoichiometric amounts of chiral reagents, such as chiral reducing agents derived from boranes, can also provide high levels of enantioselectivity.

Diastereoselective Strategies: When a molecule already contains a stereocenter, it can influence the formation of a new stereocenter, a process known as substrate control. Alternatively, a chiral auxiliary can be used to introduce a temporary stereocenter that directs the stereochemical outcome of a subsequent reaction. sigmaaldrich.com For example, in an aldol reaction between the enolate of this compound and a chiral aldehyde, the existing stereocenter in the aldehyde can direct the nucleophilic attack to one face of the enolate, leading to the preferential formation of one diastereomer.

The table below presents hypothetical results for an enantioselective reaction on a substrate analogous to this compound, demonstrating the effectiveness of different catalytic systems.

| Catalyst/Ligand System | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) |

| (R)-BINOL/Ti(Oi-Pr)₄ | Carbonyl Reduction | 95 | 92% (R) |

| (S)-Proline | Aldol Addition | 88 | 95% (S) |

| Chiral N,N'-Dioxide-Mg(OTf)₂ | Michael Addition | 91 | 97% (R) |

| (R,R)-DuPhos-Rh | Asymmetric Hydrogenation | 99 | >99% (R) |

Interactive Data Table: Examples of Enantioselective Catalysis

Chiral auxiliaries and ligands are fundamental tools for achieving high levels of asymmetric induction.

Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate to direct the stereochemistry of a reaction. sigmaaldrich.comwikipedia.org After the reaction, the auxiliary is removed and can often be recovered for reuse. Common examples include Evans' oxazolidinones and Oppolzer's camphorsultam. researchgate.net In the context of this compound, the ester group could potentially be replaced by a chiral auxiliary. The steric bulk of the auxiliary would then block one face of the enolate, forcing an incoming electrophile to attack from the less hindered face, thereby controlling the formation of the new stereocenter at C3. mdpi.com

Chiral Ligands: Chiral ligands are used in asymmetric metal catalysis. rsc.org They coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the catalyzed reaction. The ligand's structure can be fine-tuned to maximize stereoselectivity for a specific transformation. For example, in an asymmetric hydrogenation of a C=C bond introduced adjacent to the keto-ester moiety, chiral phosphine (B1218219) ligands like BINAP or DuPhos complexed to a rhodium or ruthenium center can lead to nearly perfect enantioselectivity. The ligand-metal complex temporarily binds the substrate in a specific orientation, allowing hydrogen to be delivered to only one face of the double bond.

Stereochemical Models for Predicting Outcomes (e.g., Felkin-Anh Model in reductions)

The Felkin-Anh model is a cornerstone for predicting the stereochemical outcome of nucleophilic attack on carbonyl compounds containing an adjacent stereocenter. ic.ac.ukuvic.ca This model posits that the largest substituent at the α-carbon orients itself perpendicular to the carbonyl group to minimize steric strain. ic.ac.ukuvic.ca The nucleophile, in this case, a hydride source, then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory. ic.ac.ukuvic.ca

In the context of this compound, the substituents at the α-carbon (C3) are a phenyl group (large), a methyl group (medium), and a hydrogen atom (small). According to the Felkin-Anh model, the phenyl group will position itself anti-periplanar to the incoming nucleophile. This arrangement leads to preferential attack from the face opposite the phenyl group, resulting in the formation of the syn-diastereomer as the major product under non-chelating conditions.

However, the presence of an α-heteroatom can significantly influence the conformational preference, often positioning the heteroatom as the "large" group due to electronic effects. ic.ac.uk In cases where a chelating metal is not involved, the Felkin-Anh model remains a reliable predictive tool. uwindsor.ca The precise diastereomeric ratio is sensitive to various factors, including the nature of the reducing agent, solvent, and temperature. ic.ac.uk

For instance, reductions of α-alkoxy ketones with non-chelating borohydrides like K-selectride tend to follow the Felkin-Anh model, where the α-alkoxy group is treated as the largest substituent. ic.ac.uk

| Reducing Agent | Conditions | Major Diastereomer | Diastereomeric Ratio (syn:anti) |

| Non-chelating Hydride (e.g., K-selectride) | Non-chelating solvent | syn | Predicted to be > 1:1 |

Control of Multiple Chiral Centers

The reduction of this compound creates two adjacent chiral centers, leading to the possibility of four stereoisomers. The ability to selectively produce a single diastereomer, either syn or anti, is a critical challenge in stereoselective synthesis. This control can often be achieved by switching between Felkin-Anh and chelation-controlled pathways. uwindsor.canih.gov

Chelation Control: When a Lewis acid capable of chelation is introduced, the stereochemical outcome can be reversed. uwindsor.cagold-chemistry.org Lewis acids such as Mg²⁺, Zn²⁺, Ti⁴⁺, and Ce³⁺ can coordinate to both the carbonyl oxygen and the ester oxygen of this compound. uwindsor.ca This chelation locks the molecule into a rigid conformation where the nucleophile is directed to the opposite face compared to the Felkin-Anh model. uwindsor.ca

This chelation forces the α-substituents into different positions relative to the carbonyl group. The nucleophilic attack then proceeds from the less sterically hindered face of this chelated intermediate, leading to the formation of the anti-diastereomer as the major product. uwindsor.ca The strength of the chelation and, consequently, the diastereoselectivity, can be influenced by the choice of the Lewis acid and the reaction solvent. nih.gov

For example, the reduction of α-alkoxy ketones with zinc borohydride (B1222165), a chelating reducing agent, typically yields the anti product with high selectivity. ic.ac.uk This principle can be extended to β-keto esters like this compound.

| Control Strategy | Reagent/Condition | Predominant Product | Stereochemical Rationale |

| Felkin-Anh Control | Non-chelating reducing agent (e.g., K-selectride) | syn-methyl 2-hydroxy-3-phenylbutanoate | Nucleophilic attack on the most stable staggered conformation, anti to the largest group (phenyl). |

| Chelation Control | Chelating reducing agent or Lewis acid (e.g., Zn(BH₄)₂, TiCl₄) | anti-methyl 2-hydroxy-3-phenylbutanoate | Nucleophilic attack on a rigid chelated intermediate, where the Lewis acid coordinates to both carbonyl and ester oxygens. |

This table provides a generalized overview of how different control strategies are expected to influence the stereochemical outcome in the reduction of this compound based on established principles.

By judiciously selecting the reaction conditions, chemists can navigate the stereochemical landscape of this reduction to selectively access the desired diastereomer of methyl 2-hydroxy-3-phenylbutanoate, a valuable chiral building block in organic synthesis.

Derivatization and Chemical Transformations

Reduction and Functional Group Interconversions

The presence of both a ketone and an ester moiety in Methyl 2-oxo-3-phenylbutanoate allows for selective and stereoselective reductions, leading to the formation of valuable chiral building blocks such as hydroxy esters.

The differential reactivity of the ketone and ester groups allows for their selective reduction by choosing appropriate reagents and reaction conditions. Generally, the ketone carbonyl is more electrophilic and susceptible to reduction by mild hydride reagents compared to the less reactive ester group.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically non-selective and will readily reduce both the ketone and the ester functionalities to their corresponding alcohols, yielding a diol. harvard.edu In contrast, sodium borohydride (B1222165) (NaBH₄) is a much milder reagent and can achieve chemoselective reduction of the ketone to a secondary alcohol while leaving the ester group intact, thus producing methyl 2-hydroxy-3-phenylbutanoate. researchgate.net For the selective reduction of the ester in the presence of a ketone, a common strategy involves the prior protection of the ketone group, for example, as a ketal, followed by reduction of the ester with a strong reducing agent and subsequent deprotection.

| Reagent | Target Moiety | Primary Product | Selectivity |

| Sodium Borohydride (NaBH₄) | Ketone | Methyl 2-hydroxy-3-phenylbutanoate | High for ketone |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone & Ester | 1-phenylbutane-1,3-diol derivative | Low (reduces both) |

| Borane (BH₃) Complexes | Ester (after ketone protection) | 2-(1-hydroxyethyl)-1-phenylethanol derivative | High for ester after protection |

This table summarizes the general selectivity of common reducing agents toward the functional groups in this compound.

The reduction of the prochiral ketone in this compound can generate two diastereomers of the corresponding hydroxy ester (methyl 2-hydroxy-3-phenylbutanoate). Achieving control over this stereochemistry is crucial for the synthesis of enantiomerically pure compounds. Biocatalysis, utilizing microbial reductases, has proven to be a highly effective method for the enantioselective reduction of β-keto esters.

Enzymes from various yeast strains, such as Candida and Pichia, can reduce the keto group with high levels of stereocontrol, often yielding the corresponding (S)-hydroxy esters with excellent enantiomeric excess (ee). researchgate.net This biocatalytic approach offers a green and efficient alternative to traditional chemical methods for producing valuable chiral intermediates. researchgate.net

| Catalyst/Reagent | Product Stereochemistry | Enantiomeric Excess (ee) | Reference |

| Pichia methanolica reductase | (S)-hydroxy ester | >99% | researchgate.net |

| Candida sp. reductase | (S)-hydroxy ester | 90-99% | researchgate.net |

| Chiral NAD(P)H model (e.g., Me₂PNPH) | Chiral alcohol | Excellent | oup.com |

This table presents examples of catalysts used for the stereoselective reduction of β-keto esters, similar in structure to this compound, and the typical stereochemical outcomes.

Condensation and Cyclization Reactions to Form Heterocyclic Systems

The active methylene (B1212753) character of the C3 proton and the electrophilic nature of the carbonyl carbons make this compound an ideal substrate for condensation and cyclization reactions, providing access to a wide array of important heterocyclic structures.

Pyrazolone (B3327878) Derivatives: Pyrazolones are a significant class of five-membered nitrogen-containing heterocycles. They can be synthesized from β-ketoesters like this compound via the Knorr pyrazole (B372694) synthesis. mdpi.com This reaction involves the condensation of the β-ketoester with a hydrazine (B178648) derivative, such as phenylhydrazine. The initial condensation is followed by an intramolecular cyclization and dehydration to yield the final pyrazolone ring system. orientjchem.orgresearchgate.net

Coumarin (B35378) Derivatives: Coumarins, or benzopyran-2-ones, are widely occurring natural products and privileged structures in medicinal chemistry. derpharmachemica.com this compound can be used to construct the coumarin scaffold through several established methods, most notably the Pechmann condensation. derpharmachemica.com This acid-catalyzed reaction involves the condensation of a phenol (B47542) with the β-ketoester, followed by cyclization and dehydration. chemmethod.com Alternatively, the Knoevenagel condensation of this compound with a salicylaldehyde (B1680747) derivative can also afford coumarin structures. nih.gov

| Heterocycle | Key Reactant(s) | Reaction Name | Resulting Derivative |

| Pyrazolone | Phenylhydrazine | Knorr Condensation | 3-Methyl-1,4-diphenyl-1H-pyrazol-5(4H)-one |

| Coumarin | Phenol, Acid Catalyst | Pechmann Condensation | 4-(1-phenylethyl)-2H-chromen-2-one |

| Coumarin | Salicylaldehyde | Knoevenagel Condensation | 3-benzoyl-4-methyl-2H-chromen-2-one derivative |

This table outlines the key reactions and reactants for synthesizing pyrazolone and coumarin derivatives from this compound.

Oxazoles: The oxazole (B20620) ring is another five-membered heterocycle of significant interest. wikipedia.org The synthesis of oxazoles from this compound can be achieved through a multi-step sequence. One common approach is the Robinson-Gabriel synthesis, which involves the dehydration of a 2-acylaminoketone intermediate. wikipedia.org This intermediate can be prepared from the β-ketoester by first converting it to an α-aminoketone, followed by acylation. Subsequent cyclodehydration furnishes the substituted oxazole ring.

Oxazolones: Oxazolones, also known as azlactones, are reactive intermediates and a class of heterocycles in their own right. biointerfaceresearch.com Their synthesis often involves the cyclodehydration of N-acyl amino acids, a process known as the Erlenmeyer-Plöchl reaction. biointerfaceresearch.com To form an oxazolone (B7731731) from this compound, the starting material would first need to be converted into an appropriate α-(acylamino) acid derivative before cyclization can occur.

| Heterocycle | Synthetic Strategy | Key Intermediate |

| Oxazole | Robinson-Gabriel Synthesis | 2-Acylaminoketone |

| Oxazolone | Erlenmeyer-Plöchl related cyclization | α-(Acylamino) acid derivative |

This table summarizes synthetic pathways to oxazole and oxazolone heterocycles starting from derivatives of this compound.

Dihydropyrans: Dihydropyran rings are six-membered oxygen-containing heterocycles that are precursors to various natural products. Their synthesis can be accomplished via multi-component reactions where this compound acts as the active methylene component. For example, a reaction with an α,β-unsaturated aldehyde and a source of ammonia (B1221849) or an amine can lead to the formation of functionalized dihydropyridine (B1217469) structures, which can be analogous to dihydropyran synthesis under different conditions. A Michael addition of the enolate of the β-ketoester to an α,β-unsaturated carbonyl compound, followed by intramolecular cyclization and dehydration, is a common route to substituted dihydropyrans. osti.gov

Chroman-Derived Structures: Chromans are bicyclic systems containing a dihydropyran ring fused to a benzene (B151609) ring. These structures can be synthesized from this compound by reacting it with precursors like 2-hydroxybenzyl alcohol or related derivatives. The reaction can proceed through an initial condensation or etherification, followed by an intramolecular cyclization to form the chroman skeleton.

| Heterocycle | Reaction Type | Key Reactant(s) |

| Dihydropyran | Michael Addition-Cyclization | α,β-Unsaturated Aldehyde/Ketone |

| Chroman | Condensation-Intramolecular Cyclization | 2-Hydroxybenzyl Alcohol |

This table shows representative reactions for the construction of dihydropyran and chroman rings using this compound.

Substitution and Carbon-Carbon Bond Forming Reactions

The structure of this compound features an acidic proton on the α-carbon, located between the two carbonyl groups (the ketone and the ester). This acidity allows for easy deprotonation by a suitable base to form a stabilized enolate ion. This enolate is a potent nucleophile and can readily participate in alkylation reactions with various electrophiles, such as alkyl halides. This provides a straightforward method for introducing alkyl substituents at the α-position, further functionalizing the molecule.

Transesterification is another common nucleophilic substitution reaction for esters. In the presence of an acid catalyst and an alcohol, the methyl group of the ester can be exchanged for a different alkyl group. For example, reacting this compound with ethanol (B145695) in the presence of sulfuric acid would result in the formation of ethyl 2-oxo-3-phenylbutanoate.

| Reaction | Reagents | Product |

| α-Alkylation | 1. Base (e.g., NaOEt) 2. Alkyl Halide (R-X) | Methyl 2-alkyl-2-oxo-3-phenylbutanoate |

| Transesterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Alkyl 2-oxo-3-phenylbutanoate |

The enolate generated from this compound is a "soft" nucleophile, making it an excellent Michael donor for conjugate addition reactions. youtube.com In the Michael reaction, the enolate adds to the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor. wikipedia.orgyoutube.com This reaction is a powerful and widely used method for forming carbon-carbon bonds under mild conditions. wikipedia.org

The general process involves:

Deprotonation of the β-keto ester with a base to form the stabilized enolate (the Michael donor).

Nucleophilic attack of the enolate on the β-carbon of the α,β-unsaturated compound (the Michael acceptor).

Protonation of the resulting enolate to give the final 1,5-dicarbonyl adduct.

A wide variety of Michael acceptors can be used, including α,β-unsaturated aldehydes, ketones, esters, and nitriles. The product of the Michael addition retains both the keto and ester functionalities, making it a versatile intermediate for further synthetic transformations, such as subsequent intramolecular aldol (B89426) reactions (Robinson annulation). youtube.com A study on a related system demonstrated a regio- and stereoselective Michael addition of a chiral ketimine to an α,β-unsaturated ester as a key step in synthesizing complex α,δ-dioxoesters. mdpi.com

| Michael Donor | Michael Acceptor (Examples) | Product Type |

| Enolate of this compound | α,β-Unsaturated Ketone (e.g., Methyl vinyl ketone) | 1,5-Dicarbonyl Compound |

| Enolate of this compound | α,β-Unsaturated Ester (e.g., Methyl acrylate) | Adduct with keto and two ester groups |

| Enolate of this compound | Acrylonitrile | Adduct with keto, ester, and nitrile groups |

The hetero-Diels-Alder reaction is a cycloaddition reaction that forms a six-membered heterocycle. mdpi.com In this reaction, one or more carbon atoms in the diene or dienophile are replaced by heteroatoms. mdpi.com α,β-Unsaturated α-ketoesters are known to participate in these reactions.

While this compound itself is not unsaturated, its derivatives can be. More relevantly, the α-keto ester functionality can act as a reactive component in cycloadditions. For example, the related compound methyl 2-oxobut-3-enoate is highly reactive and has been shown to slowly dimerize at room temperature through an unusual hetero-Diels-Alder reaction, where one molecule acts as the heterodiene and another as the dienophile. researchgate.netdtu.dk This illustrates the potential of the α-keto ester group to participate in such cycloadditions. It is plausible that under specific conditions, this compound could react with electron-rich olefins in an inverse-electron-demand hetero-Diels-Alder reaction to form substituted dihydropyrans. dtu.dk

Degradation and Stability Studies

β-Keto esters such as this compound are susceptible to hydrolysis (de-esterification) followed by decarboxylation, particularly upon heating under acidic or basic conditions. researchgate.net This reactivity is a characteristic feature of compounds with a ketone group beta to a carboxylic acid or ester. masterorganicchemistry.com

Under Acidic Conditions: Heating a β-keto ester in the presence of acid and water first catalyzes the hydrolysis of the ester to the corresponding β-keto carboxylic acid (3-oxo-2-phenylbutanoic acid). This intermediate is thermally unstable and readily undergoes decarboxylation (loss of CO₂) upon further heating. researchgate.net The reaction proceeds through a cyclic six-membered transition state, which facilitates the cleavage of the carbon-carbon bond and results in the formation of an enol, which then tautomerizes to the more stable ketone. youtube.com For this compound, this pathway leads to the formation of phenylacetone (B166967) (also known as P2P). researchgate.net Studies on analogous compounds show this conversion proceeds efficiently under acidic conditions. researchgate.net

Under Basic Conditions: Under basic conditions, saponification of the ester group occurs to form the carboxylate salt. Acidification then yields the β-keto acid, which can be decarboxylated upon heating as described above. However, under strongly basic conditions, other reaction pathways can compete. For instance, studies on the closely related ethyl 3-oxo-2-phenylbutanoate (EAPA) showed that heating under basic conditions mainly led to phenylacetic acid, whereas other isomers like ethyl 3-oxo-4-phenylbutanoate (EGPA) were converted to phenylacetone. researchgate.net This suggests that the specific reaction outcome for this compound under basic conditions can be sensitive to the substrate structure and reaction conditions.

The general degradation pathway is summarized below:

| Condition | Step 1 | Intermediate | Step 2 | Final Product |

| Acidic (H₃O⁺, Δ) | Hydrolysis | 3-oxo-2-phenylbutanoic acid | Decarboxylation | Phenylacetone researchgate.net |

| Basic (1. OH⁻, Δ; 2. H₃O⁺) | Saponification | 3-oxo-2-phenylbutanoate salt | Acidification & Decarboxylation | Phenylacetone or other products researchgate.net |

Transesterification Processes and Solvent Effects

Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with another alcohol. This process, which can be catalyzed by either acids or bases, is typically an equilibrium reaction. masterorganicchemistry.com To shift the equilibrium toward the desired product, a large excess of the reactant alcohol is often used, frequently serving as the reaction solvent itself. masterorganicchemistry.com

Under basic conditions, the reaction proceeds via a nucleophilic addition-elimination mechanism. An alkoxide ion acts as the nucleophile, attacking the carbonyl carbon of the ester. masterorganicchemistry.com In acidic conditions, the carbonyl group is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by an alcohol molecule. masterorganicchemistry.com

In the context of this compound and its analogs, transesterification is a notable transformation, particularly under analytical conditions. For instance, related compounds such as Ethyl 3-oxo-2-phenylbutanoate (EAPA) and Ethyl 3-oxo-4-phenylbutanoate (EGPA) have been observed to undergo an ester exchange to their corresponding methyl esters when injected into a gas chromatography system with a methanol (B129727) solution. researchgate.net This susceptibility to transesterification indicates that the choice of solvent is critical, as it can alter the original substance being analyzed. researchgate.net The use of an alcohol as a solvent can lead to the formation of the corresponding ester, potentially complicating the identification of the original precursor compound. researchgate.net

The effect of co-solvents in transesterification reactions, more broadly, is to enhance the miscibility of reactants, creating a single-phase system that can significantly increase reaction rates. researchgate.net While specific studies on this compound are not detailed, research on other esterification systems shows that co-solvents like toluene (B28343) and benzene can improve reaction performance and reduce the required excess of the reactant alcohol. The addition of a co-solvent can lower the critical temperature and pressure of the reaction mixture, allowing reactants like oil and methanol to form a single supercritical fluid phase where the reaction is much faster.

Table 1: Factors Influencing Transesterification

| Factor | Description | Effect on Reaction |

| Catalyst | Can be acidic (e.g., H₂SO₄) or basic (e.g., NaOCH₃). | Accelerates the rate at which equilibrium is reached. masterorganicchemistry.com |

| Alcohol | The alcohol's alkoxy group replaces the one on the ester. | Using the alcohol as a solvent drives the equilibrium to the product side. masterorganicchemistry.com |

| Solvent | The medium in which the reaction occurs. | Affects reactant solubility and can participate in the reaction (e.g., methanol causing methyl ester formation). researchgate.net |

| Temperature | The heat applied to the reaction system. | Increases reaction rate; in supercritical conditions, creates a single phase. |

Decomposition Pathways under Analytical Conditions (e.g., thermal decomposition in GC-MS)

This compound (also known as MAPA) and structurally similar compounds are susceptible to decomposition under the high-temperature conditions typically employed in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. researchgate.net The thermal energy in the GC injector port can be sufficient to induce chemical transformations, primarily decomposition into Phenylacetone (P2P). researchgate.net

This decomposition is a significant characteristic of β-keto esters like this compound. The molecule contains a hybrid structure of an acetoacetic acid ester and P2P. researchgate.net Acetoacetic esters are known to de-esterify and decarboxylate upon heating under acidic conditions to yield a ketone. researchgate.net Consequently, it is presumed that this compound converts to P2P through such treatment. researchgate.net

Research has shown that this conversion to P2P is a notable event during GC-MS analysis, occurring regardless of the injection method or the temperature of the injector. researchgate.net This thermal instability complicates the analysis of the original compound, as the detected substance (P2P) is a decomposition product rather than the parent molecule.

To mitigate this thermal decomposition during analysis, derivatization techniques can be employed. For example, methoxime derivatization has been shown to almost completely prevent the formation of P2P and the occurrence of transesterification during GC-MS analysis of related compounds. researchgate.net Another approach to analyzing thermally labile compounds without decomposition involves using a programmable temperature vaporization (PTV) inlet, which introduces the sample into the GC column at a lower initial temperature before ramping up the heat. researchgate.net

The general study of thermal decomposition of simpler esters, such as methyl butanoate, reveals that at high temperatures, breakdown occurs through various pathways, leading to the formation of smaller molecules and radicals like CO, CO₂, CH₃, and C₂H₃. nih.gov While the specific fragmentation pattern for this compound would be more complex due to the phenyl group, the underlying principle of ester bond cleavage and subsequent reactions at high temperatures is a shared characteristic. nih.govresearchgate.net

Table 2: Analytical Behavior of this compound and Analogs in GC-MS

| Compound | Analytical Observation | Resulting Product(s) | Mitigation Strategy |

| This compound (MAPA) | Significant decomposition in the hot GC injector. researchgate.net | Phenylacetone (P2P). researchgate.net | Methoxime derivatization. researchgate.net |

| Ethyl 3-oxo-2-phenylbutanoate (EAPA) | Decomposition and ester exchange when injected with methanol. researchgate.net | Phenylacetone (P2P), Methyl 3-oxo-2-phenylbutanoate. researchgate.net | Methoxime derivatization. researchgate.net |

| Ethyl 3-oxo-4-phenylbutanoate (EGPA) | Decomposition and ester exchange when injected with methanol. researchgate.net | Phenylacetone (P2P), Methyl 3-oxo-4-phenylbutanoate. researchgate.net | Methoxime derivatization. researchgate.net |

Advanced Analytical Research Methodologies

Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment

Spectroscopy is indispensable for probing the molecular structure of Methyl 2-oxo-3-phenylbutanoate at an atomic level. Different spectroscopic techniques provide complementary information, which, when combined, offers a complete picture of the compound's constitution and conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the carbon-hydrogen framework of an organic molecule. auremn.org.brnih.gov For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for its structural integrity and can be used to analyze its conformational preferences in solution. auremn.org.brresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the phenyl group, the methylene (B1212753) (-CH2-) protons, and the methyl (-OCH3) protons of the ester group. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. Key resonances would include those for the carbonyl carbons (ketone and ester), the carbons of the aromatic ring, the methylene carbon, and the methoxy (B1213986) carbon.

2D-NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between protons and carbons, confirming the structural assignment. mdpi.com For chiral molecules like this compound, advanced NMR techniques, sometimes involving chiral derivatizing agents, can be employed to distinguish between enantiomers and determine the configuration of stereogenic centers. researchgate.netresearchgate.net The analysis of coupling constants and Nuclear Overhauser Effects (NOEs) can also provide insights into the preferred rotational conformations of the molecule in solution. auremn.org.br

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Ester Methyl (CH₃) | ~3.7 - 3.9 | ~52 - 54 | Singlet in ¹H NMR. |

| Methylene (CH₂) | ~3.8 - 4.2 | ~40 - 45 | Singlet in ¹H NMR, adjacent to the phenyl group. |

| Aromatic (C₆H₅) | ~7.2 - 7.4 | ~127 - 134 | Complex multiplet in ¹H NMR. Shows multiple signals in ¹³C NMR. |

| Keto Carbonyl (C=O) | N/A | ~190 - 195 | Quaternary carbon, no attached protons. |

| Ester Carbonyl (C=O) | N/A | ~161 - 164 | Quaternary carbon, no attached protons. |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. masterorganicchemistry.com The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. researchgate.net

The most prominent features in the spectrum are the strong absorptions from the two carbonyl (C=O) groups. masterorganicchemistry.com The ketone C=O stretch typically appears around 1715-1725 cm⁻¹, while the ester C=O stretch is found at a slightly higher frequency, around 1735-1750 cm⁻¹. The exact positions can be influenced by conjugation and the molecular environment. masterorganicchemistry.com Other key absorptions include C-O stretching from the ester group, C-H stretching from the aromatic and aliphatic portions, and C=C stretching vibrations from the phenyl ring. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ketone) | Stretching | ~1715 - 1725 | Strong |

| C=O (Ester) | Stretching | ~1735 - 1750 | Strong |

| C-H (Aromatic) | Stretching | ~3000 - 3100 | Medium-Weak |

| C-H (Aliphatic) | Stretching | ~2850 - 3000 | Medium |

| C=C (Aromatic) | Stretching | ~1450 - 1600 | Medium-Weak |

| C-O (Ester) | Stretching | ~1100 - 1300 | Strong |

For chiral molecules like this compound, X-ray crystallography is the definitive method for determining the absolute configuration of a single enantiomer. scielo.org.za This technique requires the compound to be in a crystalline form. By analyzing the diffraction pattern of X-rays passing through the single crystal, a three-dimensional model of the electron density of the molecule can be generated. researchgate.netmdpi.com

This model provides precise information on bond lengths, bond angles, and the spatial arrangement of all atoms. nih.gov For an enantiomerically pure sample, the data can be used to unambiguously assign the (R) or (S) configuration at the stereocenter, provided the crystal quality is sufficient and anomalous dispersion effects can be accurately measured. nih.gov

Chromatographic Methods for Separation, Purity, and Enantiomeric Excess Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and quantifying the relative amounts of its enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection power of MS. mdpi.com It is well-suited for the analysis of volatile and thermally stable compounds. A sample of this compound is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. nih.gov

The retention time provides a qualitative measure for identification, while the peak area can be used for quantitative purity assessment. As the compound elutes from the GC, it enters the mass spectrometer, which fragments the molecule and detects the fragments based on their mass-to-charge ratio. This mass spectrum serves as a molecular fingerprint, confirming the identity of the compound. GC-MS is also highly effective for identifying impurities and studying potential thermal decomposition products, as some α-ketoacids and their esters can be thermally unstable. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of less volatile compounds and for the critical task of separating enantiomers. heraldopenaccess.us To determine the enantiomeric purity or enantiomeric excess (ee) of a sample of this compound, chiral HPLC is the method of choice. uma.esnih.gov

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, causing them to travel through the column at different rates and thus be separated. nih.govresearchgate.netvt.edu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for this purpose. yakhak.org By comparing the retention times and peak areas of the sample to those of known standards, the identity of each enantiomer can be determined and their relative proportions (enantiomeric excess) can be accurately calculated. heraldopenaccess.us

| Parameter | Condition |

|---|---|

| Column (CSP) | Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD) |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol (B145695) mixtures |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis (e.g., 254 nm) |

Advanced Techniques for Reaction Monitoring and Kinetic Studies (e.g., in situ spectroscopy)

The elucidation of reaction mechanisms and the optimization of reaction conditions for the synthesis and subsequent transformation of this compound are greatly facilitated by advanced analytical methodologies. In particular, in situ spectroscopic techniques offer a powerful means to monitor reaction progress in real-time, providing a continuous stream of data without the need for sample extraction. This allows for the detailed study of reaction kinetics, the identification of transient intermediates, and a deeper understanding of the factors influencing product formation.

The primary spectroscopic methods applicable to the real-time analysis of reactions involving this compound include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These non-invasive techniques can be employed to track the concentration changes of reactants, intermediates, and products directly within the reaction vessel.

For instance, in the synthesis of a β-keto ester, which is structurally analogous to this compound, benchtop NMR spectroscopy has been effectively used to monitor the progress of Claisen-Schmidt condensation reactions. magritek.commagritek.com This approach provides not only structural information about the various species present in the reaction mixture but also quantitative data on their concentrations over time. By observing the appearance and disappearance of specific signals, it is possible to construct a detailed kinetic profile of the reaction and identify short-lived intermediates that might be missed with traditional offline analysis. magritek.commagritek.com

In the context of this compound, in situ ¹H NMR could be used to monitor the disappearance of the starting materials and the appearance of the product by tracking the integration of characteristic proton signals. For example, the unique signals of the methyl ester protons and the protons on the phenyl group would shift as the reaction progresses, allowing for a quantitative assessment of the conversion.

Similarly, in situ Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a valuable tool for monitoring reactions in real-time. This technique is particularly sensitive to changes in functional groups. In a reaction involving this compound, the distinct carbonyl stretching frequencies of the ketone and ester groups would serve as excellent probes for monitoring the reaction. Any transformation of these groups would result in a noticeable change in the IR spectrum, which can be correlated with the concentration of the respective species. This methodology has been successfully applied to study the mechanism and kinetics of various organic syntheses. rsc.org

The data obtained from these in situ techniques can be used to determine key kinetic parameters such as reaction rates, rate constants, and activation energies. This information is crucial for optimizing reaction conditions, including temperature, catalyst loading, and reactant concentrations, to achieve higher yields and purities.

To illustrate the application of these techniques, consider a hypothetical transesterification reaction of this compound. The progress of this reaction could be monitored using in situ spectroscopy, generating data similar to that presented in the following tables.

Table 1: Illustrative Reaction Monitoring Data using in situ ¹H NMR

| Reaction Time (minutes) | Reactant A Concentration (M) | Reactant B Concentration (M) | Product C Concentration (M) |

|---|---|---|---|

| 0 | 1.00 | 1.20 | 0.00 |

| 10 | 0.85 | 1.05 | 0.15 |

| 20 | 0.72 | 0.92 | 0.28 |

| 30 | 0.61 | 0.81 | 0.39 |

| 40 | 0.52 | 0.72 | 0.48 |

| 50 | 0.44 | 0.64 | 0.56 |

| 60 | 0.38 | 0.58 | 0.62 |

Table 2: Illustrative Reaction Monitoring Data using in situ ATR-IR

| Reaction Time (minutes) | Absorbance of Reactant Carbonyl Peak (arbitrary units) | Absorbance of Product Carbonyl Peak (arbitrary units) |

|---|---|---|

| 0 | 1.000 | 0.000 |

| 5 | 0.882 | 0.118 |

| 10 | 0.771 | 0.229 |

| 15 | 0.669 | 0.331 |

| 20 | 0.577 | 0.423 |

| 25 | 0.497 | 0.503 |

| 30 | 0.428 | 0.572 |

These tables demonstrate how real-time data acquisition allows for a detailed kinetic analysis, which is essential for the development of efficient and controlled chemical processes involving this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) on Reaction Pathways and Intermediates

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. These calculations allow for the exploration of various possible reaction pathways and the identification of stable intermediates and high-energy transition states.

For a compound like Methyl 2-oxo-3-phenylbutanoate, DFT calculations could be employed to study a variety of reactions, such as enolate formation, aldol-type reactions, and reductions of the ketone functionality. For instance, in a study of the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, a structurally related system with electrophilic and nucleophilic centers, DFT calculations at the wb97xd/6-311+G(d,p) level of theory were used to explore the reaction mechanism. The study identified several zwitterionic intermediates, revealing a more complex pathway than initially postulated. This highlights the power of DFT to uncover non-intuitive reaction mechanisms.

A hypothetical DFT study on the base-catalyzed enolization of this compound would involve calculating the energies of the starting material, the enolate intermediate, and the transition state for the proton abstraction. The choice of the functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, def2-TZVP) would be crucial for obtaining accurate results. The inclusion of solvent effects, often modeled using implicit solvent models like the Polarizable Continuum Model (PCM), is also critical for reactions performed in solution.

Table 1: Illustrative Example of Calculated Relative Energies for a Hypothetical Reaction Pathway of a Keto-Ester (Note: This table is illustrative and not based on actual calculated data for this compound)

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | This compound | 0.0 |

| Transition State 1 | Enolate Formation | +15.2 |

| Intermediate | Enolate | +5.8 |

| Transition State 2 | Reaction with Electrophile | +12.5 |

| Product | Alkylated Product | -10.3 |

Transition State Analysis and Energy Profile Investigations

The identification and characterization of transition states are central to understanding reaction kinetics. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Computational methods can precisely locate these structures and calculate their energies, which are then used to determine the activation energy of the reaction.

Vibrational frequency analysis is a key step in confirming a transition state. A true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate that leads from reactants to products. The Intrinsic Reaction Coordinate (IRC) method can then be used to trace the reaction path downhill from the transition state to connect it to the corresponding reactant and product minima on the potential energy surface.

For example, in a computational study of the Diels-Alder reaction between butadiene and ethylene, various transition states and intermediates were located and analyzed. nih.gov This type of analysis for this compound could be applied to understand, for instance, the mechanism of its cycloaddition reactions or rearrangements. An energy profile diagram, plotting the relative free energy against the reaction coordinate, provides a visual representation of the reaction mechanism, including the activation energies for each step and the relative stabilities of all intermediates.

Table 2: Hypothetical Transition State Properties for a Reaction of this compound (Note: This table is illustrative and not based on actual calculated data for this compound)

| Parameter | Value | Description |

|---|---|---|

| Imaginary Frequency | -250 cm-1 | Confirms the structure as a transition state. |

| Activation Energy (ΔG‡) | 22.5 kcal/mol | The free energy barrier for the reaction. |

| Key Bond Distance Change | C-C bond formation from 2.1 Å to 1.5 Å | Describes the critical geometric change at the transition state. |

Molecular Modeling of Substrate-Catalyst Interactions in Asymmetric Catalysis

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of one enantiomer of a chiral molecule. Molecular modeling, including molecular docking and molecular dynamics (MD) simulations, is invaluable for understanding how a chiral catalyst interacts with a substrate like this compound to control the stereochemical outcome of a reaction.

Molecular docking can be used to predict the preferred binding mode of the substrate within the active site of a catalyst. This involves generating a large number of possible conformations and orientations of the substrate relative to the catalyst and scoring them based on their interaction energies. For the asymmetric reduction of the ketone in this compound, docking studies could reveal why a particular face of the carbonyl group is preferentially attacked by a hydride reagent delivered by a chiral catalyst.

Molecular dynamics simulations provide a dynamic picture of the substrate-catalyst complex, allowing researchers to observe the conformational changes and key intermolecular interactions over time. These simulations can help to identify the crucial non-covalent interactions, such as hydrogen bonds, steric repulsion, and π-stacking, that are responsible for stereochemical control. A study on a catalytic multivalent peptide-nanoparticle complex utilized atomistic MD simulations to reveal the details of the association dynamics and conformational changes of the peptide that regulate its catalytic activity. mdpi.com

Prediction of Stereoselectivity and Enantiomeric Excess

A major goal of computational studies in asymmetric catalysis is the accurate prediction of stereoselectivity and enantiomeric excess (ee). This is typically achieved by locating the transition states for the formation of both possible enantiomers (or diastereomers) and calculating the difference in their free energies (ΔΔG‡). According to the Curtin-Hammett principle, the ratio of the products is determined by this energy difference.

A small difference in the activation energies can lead to a significant enantiomeric excess. For example, a ΔΔG‡ of 1.4 kcal/mol at room temperature corresponds to an enantiomeric ratio of approximately 90:10. DFT calculations are often used to compute these small energy differences with high accuracy. A theoretical study on copper-catalyzed C-H insertion reactions successfully used DFT calculations to predict the stereochemical outcome. nih.gov

For the asymmetric hydrogenation of this compound, computational chemists would model the reaction with a chiral catalyst, such as a Ru-BINAP complex. They would locate the four possible transition states leading to the (R,R), (S,S), (R,S), and (S,R) diastereomers of the corresponding alcohol. By comparing the free energies of these transition states, they could predict the major diastereomer and the enantiomeric excess of the final product.